molecular formula C32H63O4P B14476466 Dihexadecenyl hydrogen phosphate CAS No. 65104-95-2

Dihexadecenyl hydrogen phosphate

Cat. No.: B14476466
CAS No.: 65104-95-2
M. Wt: 542.8 g/mol
InChI Key: WHVCYBQKEYEREN-FBZAWFDBSA-N
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Description

Dihexadecyl hydrogen phosphate (DHP), also known as dihexadecyl phosphate, is a dialkyl phosphate ester with the chemical formula C₃₂H₆₇O₄P. Its structure consists of two hexadecyl (C₁₆H₃₃) chains esterified to a central hydrogen phosphate group . This compound belongs to the class of dialkyl phosphates, characterized by their amphiphilic nature, which enables applications in lipid bilayers, surfactants, and nanotechnology .

Key properties include:

  • Molecular weight: 562.84 g/mol (calculated from C₃₂H₆₇O₄P).
  • Thermal stability: Data specific to DHP is sparse, but dialkyl phosphates generally exhibit moderate thermal resistance compared to inorganic phosphates .

Properties

CAS No.

65104-95-2

Molecular Formula

C32H63O4P

Molecular Weight

542.8 g/mol

IUPAC Name

[(E)-hexadec-1-enyl] [(E)-hexadec-2-enyl] hydrogen phosphate

InChI

InChI=1S/C32H63O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29-30,32H,3-26,28,31H2,1-2H3,(H,33,34)/b29-27+,32-30+

InChI Key

WHVCYBQKEYEREN-FBZAWFDBSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/OP(=O)(O)OC/C=C/CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC=COP(=O)(O)OCC=CCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihexadecenyl hydrogen phosphate typically involves the reaction of hexadecenyl alcohol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the esterification of the alcohol with phosphoric acid, followed by purification steps to isolate the compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dihexadecenyl hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various phosphates and substituted phosphates, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to DHP, enabling a comparative analysis:

Dihexyl Hydrogen Phosphate

  • Formula : C₁₂H₂₇O₄P .
  • Structure : Shorter hexyl (C₆H₁₃) chains compared to DHP’s hexadecyl chains.
  • Properties :
    • Lower molecular weight (266.3 g/mol) and higher solubility in polar solvents due to shorter alkyl chains.
    • Applications: Used as an ion-pairing agent in chromatography and metal extraction .
  • Key Difference : DHP’s longer chains enhance lipid membrane compatibility, making it superior for biomimetic membrane studies .

Trimethyl Phosphate (TMP) and Triethyl Phosphate (TEP)

  • Formulas : TMP (C₃H₉O₄P), TEP (C₆H₁₅O₄P) .
  • Structure : Triesters of phosphoric acid with methyl/ethyl groups.
  • Properties :
    • Thermal Stability : TMP decomposes at ~200°C, while TEP is stable up to 250°C .
    • Solubility : Fully miscible in water and organic solvents.
    • Applications : Flame retardants, plasticizers, and solvents.
  • Key Difference : DHP’s dialkyl structure provides better surfactant properties, whereas TMP/TEP’s triester structure enhances solvent compatibility .

Inorganic Phosphates (e.g., Sodium and Potassium Salts)

  • Examples :
    • Disodium hydrogen phosphate (Na₂HPO₄) : Used in buffers and food additives .
    • Potassium hydrogen phosphate (K₂HPO₄) : Fertilizers and pH stabilizers .
  • Properties :
    • High water solubility and ionic character.
    • Thermal stability: Na₂HPO₄ decomposes at 250°C, while K₂HPO₄ is stable up to 465°C .
  • Key Difference: DHP’s organic alkyl chains make it suitable for non-polar applications (e.g., lipid bilayers), whereas inorganic phosphates excel in aqueous systems .

Rubidium Zinc Hydrogen Phosphate (Rb₂Zn₂(HPO₄)₃)

  • Structure: Inorganic framework with Rb⁺, Zn²⁺, and HPO₄²⁻ ions .
  • Properties :
    • High thermal stability (>800°C) due to covalent network structure.
    • Applications: Dielectric materials and ion-conducting ceramics .
  • Key Difference: DHP lacks the inorganic crystalline structure required for electronic applications but offers superior organic-phase compatibility .

Data Tables

Table 1. Structural and Functional Comparison

Compound Formula Molecular Weight (g/mol) Solubility Key Application Thermal Stability
Dihexadecyl hydrogen phosphate C₃₂H₆₇O₄P 562.84 Low (lipophilic) Lipid bilayers, surfactants Moderate (~200°C)
Dihexyl hydrogen phosphate C₁₂H₂₇O₄P 266.3 Moderate Chromatography Data unavailable
Trimethyl phosphate (TMP) C₃H₉O₄P 140.08 High Flame retardants ~200°C
Disodium hydrogen phosphate Na₂HPO₄ 141.96 High Buffers, food additives 250°C

Table 2. Thermal Stability of Selected Phosphates

Compound Decomposition Temperature Reference
Dihexadecyl hydrogen phosphate ~200°C (estimated)
Triethyl phosphate (TEP) 250°C
Potassium hydrogen phosphate 465°C
Rubidium zinc hydrogen phosphate >800°C

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing dihexadecenyl hydrogen phosphate in laboratory settings?

  • This compound is typically synthesized via esterification of phosphoric acid with hexadecenol under controlled conditions. Key steps include:

  • Catalyst selection : Use p-toluenesulfonic acid (PTSA) or other acid catalysts to enhance reaction efficiency .
  • Temperature control : Maintain 80–100°C to prevent decomposition of unsaturated alkyl chains .
  • Purification : Post-synthesis, purify via column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from ethanol .
    • Critical parameters : Monitor reaction progress using thin-layer chromatography (TLC) to detect unreacted alcohol or phosphate intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic analysis :

  • FT-IR : Confirm P=O (1250–1300 cm⁻¹) and P-O-C (1050–1150 cm⁻¹) stretching vibrations .
  • ¹H/³¹P NMR : Identify alkyl chain protons (δ 0.8–1.5 ppm) and phosphate group (δ 0–5 ppm for ³¹P) .
    • Elemental analysis : Verify C, H, and P content (±0.3% deviation from theoretical values) .

Q. What are the standard protocols for handling and storing this compound?

  • Safety measures : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy .
  • Storage : Store in amber glass vials under nitrogen at –20°C to prevent hydrolysis or oxidation of unsaturated chains .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound in aqueous systems for lipid bilayer studies?

  • pH-dependent stability : Conduct stability assays across pH 4–8 (buffered with 10 mM phosphate or Tris). Degradation accelerates above pH 7 due to hydrolysis .
  • Liposome formulation : Use sonication (30 min, 50°C) or extrusion (100 nm pores) to incorporate the compound into lipid bilayers. Monitor phase transitions via differential scanning calorimetry (DSC) .

Q. What analytical methods resolve contradictions in reported solubility data for this compound?

  • Contradiction source : Discrepancies arise from solvent polarity and alkyl chain isomerism (cis vs. trans).
  • Methodology :

  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (210 nm) and mobile phase (acetonitrile/water, 70:30) to quantify solubility .
  • Factorial design : Test variables (temperature, solvent polarity, agitation) to identify dominant factors (Table 3, ).

Q. How can researchers assess the environmental impact of this compound in laboratory waste streams?

  • Ecotoxicity testing : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to determine LC₅₀/EC₅₀ values .
  • Waste treatment : Neutralize with calcium hydroxide to precipitate phosphate, followed by filtration and disposal as hazardous solid waste .

Methodological Guidance

Q. What strategies improve reproducibility in experiments involving this compound?

  • Batch consistency : Pre-characterize each synthesis batch via NMR and HPLC .
  • Statistical rigor : Calculate 95% confidence intervals for critical data (e.g., solubility, stability) using triplicate measurements .

Q. How can researchers validate the purity of this compound for regulatory compliance?

  • Pharmacopeial standards : Follow USP/Ph. Eur. guidelines for residual solvents (GC-MS) and heavy metals (ICP-MS) .
  • Chromatographic validation : Establish method precision (RSD <2%), accuracy (recovery 98–102%), and linearity (R² >0.999) .

Key Considerations for Researchers

  • Hypothesis-driven design : Align experimental aims with gaps in phosphate ester chemistry, such as interfacial behavior or environmental persistence .
  • Interdisciplinary collaboration : Partner with analytical chemists for advanced characterization (e.g., X-ray crystallography) or environmental scientists for ecotoxicology studies .

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